molecular formula C20H20N2O3S2 B2868538 N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-69-9

N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2868538
CAS RN: 896362-69-9
M. Wt: 400.51
InChI Key: PTJDOEVNPBOXJW-UHFFFAOYSA-N
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Description

N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has shown great potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Scientific Research Applications

Antimalarial and COVID-19 Applications

The synthesis and investigation of sulfonamide derivatives, including structures related to N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide, have demonstrated significant potential in the field of antimalarial activity. Computational calculations and molecular docking studies reveal that certain sulfonamides exhibit low cytotoxicity and high antimalarial activity, with IC50 values of less than 30µM. These compounds, characterized by their specific structural features such as the presence of quinoxaline moieties attached to the sulfonamide ring system, have shown excellent selectivity and activity against malaria. Additionally, these compounds have been investigated for their potential against COVID-19, demonstrating affinity against key viral proteins through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds exhibit moderate to significant activity against both bacterial and fungal strains. In particular, certain derivatives have been identified as potent antitubercular molecules, showcasing effectiveness superior to that of first-line drugs like isoniazid against Mycobacterium tuberculosis H37Rv (Kumar, Prasad, & Chandrashekar, 2013).

Anticancer Agents

Research into the synthesis of pro-apoptotic indapamide derivatives has highlighted their potential as anticancer agents. Specific derivatives have demonstrated significant proapoptotic activity against melanoma cell lines, with growth inhibition and IC50 values indicating potential efficacy. These compounds have also been explored as inhibitors for various carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer therapy (Yılmaz et al., 2015).

Antimicrobial and Antifungal Action

Further research into sulfonyl-substituted nitrogen-containing heterocyclic systems has expanded the range of derivatives with promising antimicrobial and antifungal activities. These compounds demonstrate sensitivity to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research underscores the potential of these derivatives for further development into effective antimicrobial and antifungal agents (Sych et al., 2019).

properties

IUPAC Name

2-methylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-12-9-13(2)18(14(3)10-12)16-11-26-20(21-16)22-19(23)15-7-5-6-8-17(15)27(4,24)25/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDOEVNPBOXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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